2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression . The compound can also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-furyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required. The naphthyl group also enhances the compound’s ability to participate in π-π stacking interactions, which can be beneficial in the design of new materials and drugs .
Properties
Molecular Formula |
C12H9N3S |
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Molecular Weight |
227.29 g/mol |
IUPAC Name |
5-naphthalen-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,15) |
InChI Key |
XFDSCEVGRGOSAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(S3)N |
Origin of Product |
United States |
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